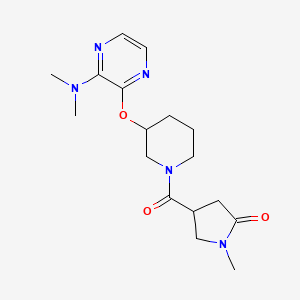
4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C17H25N5O3 and its molecular weight is 347.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a dimethylamino moiety and a pyrazine ring, which contribute to its biological activity. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen-containing rings (pyrazine and piperidine). Its molecular formula is C20H24N6O2, with a molecular weight of 396.45 g/mol. The synthesis typically involves multi-step reactions, including amide formation and coupling reactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O2 |
| Molecular Weight | 396.45 g/mol |
| Structural Classification | Heterocyclic Compound |
Preliminary studies suggest that this compound may act as an inverse agonist at certain nuclear receptors. This interaction can influence gene expression pathways relevant to inflammation and cancer biology. The compound's ability to modulate these pathways indicates its potential as a therapeutic agent.
Biological Activity
Research has indicated that this compound exhibits cytotoxic properties, particularly in cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, which is critical for developing anti-cancer therapies. For instance, compounds with similar structural features have been shown to target various kinases involved in cell cycle regulation .
Case Studies
- CHK1 Inhibition : A related study highlighted the evolution of potent CHK1 inhibitors derived from pyrazine structures similar to our compound. The study reported IC50 values indicating that modifications in the pyrazine ring could enhance potency against CHK1, a crucial target in cancer therapy .
- Gene Expression Modulation : Another investigation found that treatment with compounds featuring similar moieties resulted in the upregulation of genes involved in stress responses and autophagy, suggesting a potential role in enhancing cellular resilience against stressors .
Pharmacological Applications
The potential applications for this compound include:
- Cancer Therapy : Due to its cytotoxic effects and ability to inhibit key regulatory kinases.
- Inflammatory Disorders : By modulating gene expression linked to inflammatory pathways.
Propiedades
IUPAC Name |
4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-20(2)15-16(19-7-6-18-15)25-13-5-4-8-22(11-13)17(24)12-9-14(23)21(3)10-12/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMSYXTPGJGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













